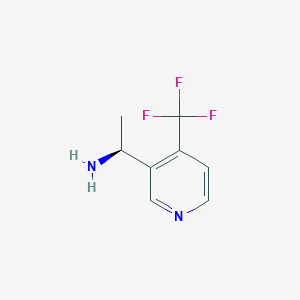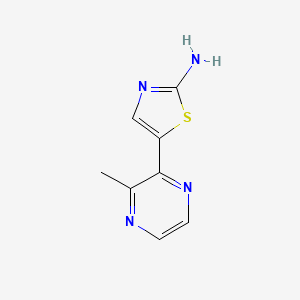
Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to its corresponding amide using an appropriate amine, such as ethylamine, under dehydrating conditions.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Esterification: Finally, the amine is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- Ethyl 2-amino-2-(6-chloropyridin-3-yl)propanoate
- Ethyl 3-(2-chloropyridin-3-yl)propanoate
- Ethyl 2-amino-3-(4-chloropyridin-3-yl)propanoate
Uniqueness
Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the specific position of the chlorine atom on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its analogs.
属性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3 |
InChI 键 |
QAAZOWPQOZDYMP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


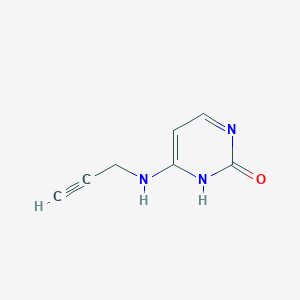
![(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15245854.png)
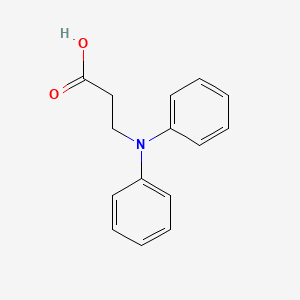

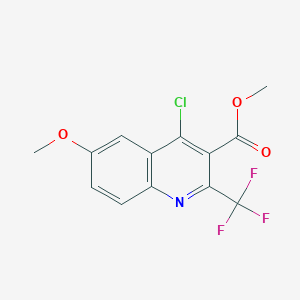
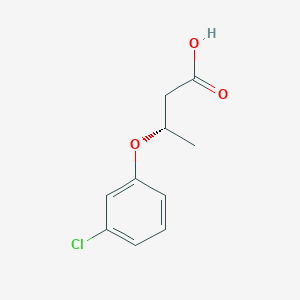
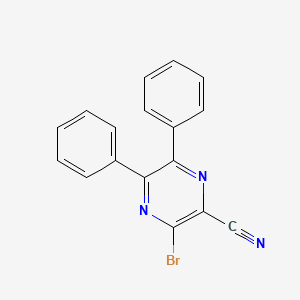
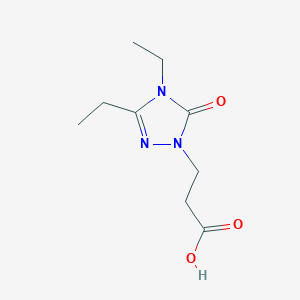
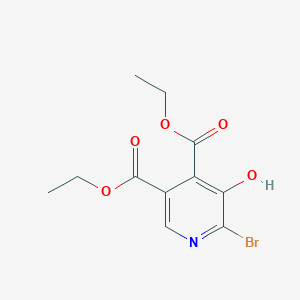
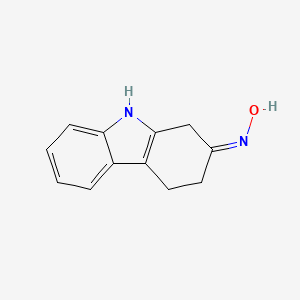
![4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15245907.png)
